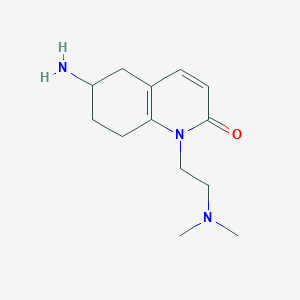![molecular formula C16H23N3O B8109463 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea](/img/structure/B8109463.png)
1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] with methyl isocyanate can yield the desired urea derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Methyl-2,3-Dihydrospiro[indene-1,4’-piperidine]
- N-Methylspirohydantoin
- Thiazolidine derivatives
Uniqueness: 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)urea is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
IUPAC Name |
1-methyl-3-(5-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11-3-4-12-13(9-11)16(5-7-18-8-6-16)10-14(12)19-15(20)17-2/h3-4,9,14,18H,5-8,10H2,1-2H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCYNVAFLRKGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC23CCNCC3)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One](/img/structure/B8109381.png)
![Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8109387.png)
![1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109410.png)
![2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109416.png)
![1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8109424.png)
![1-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109442.png)
![2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8109454.png)

![7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109466.png)
![2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B8109469.png)
![2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8109476.png)
![4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109481.png)
![1,2-Dihydrospiro[benzo[c]azepine-4,4'-piperidin]-3(5H)-one](/img/structure/B8109483.png)
![13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one](/img/structure/B8109494.png)
